Bcl-2-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

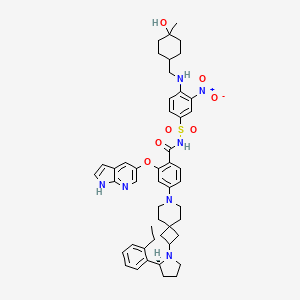

Molecular Formula |

C48H57N7O7S |

|---|---|

Molecular Weight |

876.1 g/mol |

IUPAC Name |

4-[2-[(2S)-2-(2-ethylphenyl)pyrrolidin-1-yl]-7-azaspiro[3.5]nonan-7-yl]-N-[4-[(4-hydroxy-4-methylcyclohexyl)methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |

InChI |

InChI=1S/C48H57N7O7S/c1-3-33-7-4-5-8-39(33)42-9-6-22-54(42)36-28-48(29-36)19-23-53(24-20-48)35-10-12-40(44(26-35)62-37-25-34-16-21-49-45(34)51-31-37)46(56)52-63(60,61)38-11-13-41(43(27-38)55(58)59)50-30-32-14-17-47(2,57)18-15-32/h4-5,7-8,10-13,16,21,25-27,31-32,36,42,50,57H,3,6,9,14-15,17-20,22-24,28-30H2,1-2H3,(H,49,51)(H,52,56)/t32?,42-,47?/m0/s1 |

InChI Key |

DTVOZSGYTQLYFR-WBEVPWTISA-N |

Isomeric SMILES |

CCC1=CC=CC=C1[C@@H]2CCCN2C3CC4(C3)CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CC7)(C)O)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 |

Canonical SMILES |

CCC1=CC=CC=C1C2CCCN2C3CC4(C3)CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CC7)(C)O)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Bcl-2-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of Bcl-2-IN-2, a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. This document details the scientific background, discovery process, plausible synthetic route, and key experimental data related to this compound.

Introduction to Bcl-2 and Apoptosis Inhibition

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis, or programmed cell death. Anti-apoptotic members of this family, including Bcl-2 itself, prevent apoptosis by sequestering pro-apoptotic proteins such as Bax and Bak. In many cancers, the overexpression of Bcl-2 allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy. Therefore, the development of small molecule inhibitors that target Bcl-2 is a promising strategy in oncology. This compound has emerged as a highly potent and selective inhibitor of Bcl-2, demonstrating significant potential for further investigation.

Discovery of this compound

Synthesis of this compound

The definitive, published synthesis of this compound (CAS 2383085-86-5), chemically identified as 2-((1H-indol-5-yl)oxy)-N-(4-((4-((4'-chloro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide, has not been located in peer-reviewed literature. However, based on its structure, a plausible synthetic route can be proposed, drawing from established methodologies for the synthesis of similar sulfonylpiperazine and acetamide derivatives.

The synthesis would likely involve a multi-step process culminating in the coupling of key intermediates. A potential retrosynthetic analysis suggests the disconnection of the final molecule into three main building blocks: an indole-derived carboxylic acid, a sulfonylaniline core, and a biphenyl-substituted piperazine. The forward synthesis would involve the formation of the sulfonamide bond followed by an amide coupling.

Biological Activity and Quantitative Data

This compound has demonstrated exceptional potency and selectivity for the Bcl-2 protein. The following tables summarize the key quantitative data available for this inhibitor.

| Target | IC50 (nM) |

| Bcl-2 | 0.034 |

| Bcl-xL | 43 |

| Bcl-2 (G101V mutant) | 1.2 |

Data sourced from commercial vendor MedChemExpress.

| Cell Line | Assay | IC50 (nM) |

| RS4;11 (Human B-cell Leukemia) | Cellular Proliferation | 1.9 |

Data sourced from commercial vendor MedChemExpress.[1]

The data clearly indicates that this compound is a sub-nanomolar inhibitor of Bcl-2, with a selectivity of over 1000-fold for Bcl-2 compared to the closely related anti-apoptotic protein Bcl-xL. This high selectivity is a critical attribute, as inhibition of Bcl-xL has been associated with on-target toxicities, such as thrombocytopenia. Furthermore, its potent activity against the G101V mutant of Bcl-2, a known resistance mutation to other Bcl-2 inhibitors, suggests a potential role in overcoming clinical resistance. The low nanomolar IC50 in the RS4;11 cell line, which is known to be dependent on Bcl-2 for survival, confirms its on-target cellular activity.[1]

Mechanism of Action

This compound functions as a BH3 mimetic. It competitively binds to the BH3-binding groove of the Bcl-2 protein, thereby displacing pro-apoptotic "BH3-only" proteins like Bim, Bid, and Puma. This disruption liberates the effector proteins Bak and Bax, which can then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c and other pro-apoptotic factors into the cytoplasm activates the caspase cascade, ultimately resulting in apoptosis.

Experimental Protocols

Detailed experimental protocols for the specific characterization of this compound are not publicly available. However, based on the type of data reported, the following are representative methodologies that are commonly employed in the field.

Bcl-2 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is a highly sensitive method for quantifying the binding of an inhibitor to its target protein.

-

Principle: The assay measures the disruption of the interaction between Bcl-2 and a fluorescently labeled peptide derived from a pro-apoptotic BH3 domain. Recombinant His-tagged Bcl-2 is bound by a Terbium (Tb)-labeled anti-His antibody (FRET donor). A Biotin-labeled BH3 peptide is bound by Streptavidin-conjugated d2 (FRET acceptor). When the peptide is bound to Bcl-2, the donor and acceptor are in close proximity, resulting in a high FRET signal. An inhibitor like this compound will compete with the peptide for binding to Bcl-2, leading to a decrease in the FRET signal.

-

Materials: Recombinant human Bcl-2 protein, biotinylated BH3 peptide (e.g., from Bim or Bad), Tb-labeled anti-His antibody, Streptavidin-d2, assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA), 384-well low-volume black plates, and a microplate reader capable of TR-FRET measurements.

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the test compound, a fixed concentration of Bcl-2 protein, and the Tb-labeled anti-His antibody.

-

Add the biotinylated BH3 peptide and Streptavidin-d2.

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm for Tb and 665 nm for d2) after excitation at the donor's excitation wavelength (e.g., 340 nm).

-

Calculate the FRET ratio (665 nm / 620 nm) and plot the ratio against the inhibitor concentration to determine the IC50 value.

-

Cell Proliferation Assay (MTS or CellTiter-Glo®)

This assay determines the effect of an inhibitor on the proliferation and viability of cancer cells.

-

Principle: The MTS assay relies on the reduction of a tetrazolium salt by metabolically active cells to a colored formazan product, which can be quantified by absorbance. The CellTiter-Glo® assay measures ATP levels as an indicator of cell viability.

-

Cell Line: RS4;11 cells, a human B-cell precursor leukemia cell line, are known to be dependent on Bcl-2 for survival.

-

Materials: RS4;11 cells, complete growth medium (e.g., RPMI-1640 with 10% FBS), 96-well clear-bottom plates, this compound, MTS reagent or CellTiter-Glo® reagent, and a microplate reader.

-

Procedure:

-

Seed RS4;11 cells at a predetermined density (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach or stabilize overnight.

-

Prepare serial dilutions of this compound in complete growth medium and add them to the wells.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).

-

Measure the absorbance (for MTS) or luminescence (for CellTiter-Glo®) using a microplate reader.

-

Normalize the data to untreated control cells and plot cell viability against the inhibitor concentration to determine the IC50 value.

-

Conclusion

This compound is a highly potent and selective small molecule inhibitor of the anti-apoptotic protein Bcl-2. Its sub-nanomolar affinity for Bcl-2, significant selectivity over Bcl-xL, and activity against a clinically relevant resistance mutant highlight its potential as a valuable research tool and a promising candidate for further therapeutic development. While the specific details of its initial discovery and synthesis are not widely published, its chemical structure and biological profile are consistent with those of advanced BH3 mimetics developed through modern drug discovery platforms. The experimental protocols outlined in this guide provide a framework for the further characterization and evaluation of this and similar compounds in preclinical research settings.

References

Probing the Interaction of Inhibitors with Bcl-2: A Technical Guide to Target Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to characterize the binding affinity and kinetics of inhibitors targeting the B-cell lymphoma 2 (Bcl-2) protein. Overexpression of the anti-apoptotic protein Bcl-2 is a common feature in many cancers, making it a prime target for therapeutic intervention. Understanding the precise manner in which an inhibitor binds to Bcl-2 is critical for the development of effective cancer therapies. This guide will delve into the experimental protocols for key assays, present data in a structured format, and visualize the complex signaling pathways and experimental workflows.

The Bcl-2 Apoptotic Signaling Pathway

Bcl-2 is a central regulator of the intrinsic apoptosis pathway, primarily functioning at the mitochondrial outer membrane.[1][2] It sequesters pro-apoptotic proteins, such as Bax and Bak, preventing them from forming pores in the mitochondrial membrane.[1][3][4] This inhibition of mitochondrial outer membrane permeabilization (MOMP) prevents the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, thereby blocking the activation of caspases and subsequent cell death.[3][4]

Bcl-2 inhibitors, often referred to as BH3 mimetics, are designed to mimic the action of BH3-only proteins (e.g., Bim, Bad, Puma), which are the natural antagonists of Bcl-2.[1][5] These inhibitors bind to the BH3-binding groove of Bcl-2, displacing the pro-apoptotic proteins and allowing them to induce apoptosis.[3][6]

Measuring Target Binding Affinity and Kinetics

Several biophysical techniques are employed to quantify the binding affinity (typically as Kd, Ki, or IC50) and the kinetic parameters (kon and koff) of a Bcl-2 inhibitor. The most common methods are Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR).

Quantitative Binding Affinity Data

The following table summarizes typical binding affinities of well-characterized Bcl-2 inhibitors against different anti-apoptotic Bcl-2 family members. This provides a reference for the expected potency of novel inhibitors.

| Compound | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Bcl-w (Ki, nM) | Mcl-1 (Ki, nM) | A1 (Ki, nM) |

| ABT-737 | <1 | <1 | <1 | >1000 | >1000 |

| ABT-263 (Navitoclax) | <1 | <1 | <1 | >1000 | >1000 |

| ABT-199 (Venetoclax) | <0.01 | 245 | 48 | >44,000 | >44,000 |

| Obatoclax | 2500 | 2200 | 2200 | 2200 | - |

Note: Data compiled from publicly available sources. Actual values may vary depending on the specific assay conditions.[7]

Experimental Protocols

Fluorescence Polarization (FP) Assay

The FP assay is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is a robust and high-throughput method for determining binding affinities.[8][9][10]

References

- 1. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bcl-2 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Bcl-2-IN-2: A Technical Guide to its Role in the Intrinsic Apoptotic Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potent and selective Bcl-2 inhibitor, Bcl-2-IN-2, and its role in the intrinsic apoptotic pathway. This document details its mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and visualizes the complex signaling cascades involved.

Introduction to Bcl-2 and the Intrinsic Apoptotic Pathway

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] This pathway is critical for maintaining tissue homeostasis and its dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation and resistance to therapy.[3] The Bcl-2 family consists of both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins. The pro-apoptotic members are further divided into the "effectors" (Bax and Bak) and the "BH3-only" proteins (e.g., Bad, Bim, Puma).[1]

In healthy cells, the anti-apoptotic Bcl-2 proteins sequester the effector proteins Bax and Bak, preventing their activation and subsequent oligomerization.[3] Upon receiving an apoptotic stimulus, BH3-only proteins are activated. They act as sensors of cellular stress and function by binding to and neutralizing the anti-apoptotic Bcl-2 proteins. This releases Bax and Bak, allowing them to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[4] MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[3] Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.[3]

This compound: A Potent and Selective Bcl-2 Inhibitor

This compound is a highly potent and selective small molecule inhibitor of the Bcl-2 protein.[1] Its high affinity and selectivity make it a valuable research tool for studying the specific role of Bcl-2 in apoptosis and a potential starting point for the development of novel anti-cancer therapeutics.

Mechanism of Action

This compound functions as a BH3 mimetic. It competitively binds to the BH3-binding groove of the Bcl-2 protein, displacing pro-apoptotic BH3-only proteins that are sequestered by Bcl-2.[5] This action liberates the effector proteins Bax and Bak, which can then oligomerize and induce MOMP, thereby triggering the caspase cascade and apoptosis.[3] The high selectivity of this compound for Bcl-2 over other anti-apoptotic proteins like Bcl-xL minimizes off-target effects, such as thrombocytopenia, which has been a concern with less selective Bcl-2 family inhibitors.[6]

Quantitative Data

The following table summarizes the inhibitory activity of this compound against key Bcl-2 family proteins.

| Target Protein | IC50 (nM) | Selectivity (over Bcl-xL) | Reference |

| Bcl-2 | 0.034 | >1000-fold | [1] |

| Bcl-xL | 43 | - | [1] |

| Bcl-2 (G101V mutant) | 1.2 | - | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.

The Intrinsic Apoptotic Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BCL-2 inhibition targets oxidative phosphorylation and selectively eradicates quiescent human leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Targeted therapy with a selective BCL-2 inhibitor in older patients with acute myeloid leukemia | Hematology, Transfusion and Cell Therapy [htct.com.br]

An In-depth Technical Guide on the Effect of Bcl-2 Inhibition on Mitochondrial Outer Membrane Permeabilization, Featuring Venetoclax as a Prime Exemplar

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] An imbalance in the pro- and anti-apoptotic members of this family is a hallmark of many cancers, leading to evasion of cell death and therapeutic resistance. Consequently, targeting these proteins, particularly the anti-apoptotic members like Bcl-2, has emerged as a promising strategy in oncology. This technical guide delves into the core mechanism of Bcl-2 inhibition, focusing on its effect on mitochondrial outer membrane permeabilization (MOMP), the irreversible step in the intrinsic apoptotic pathway.[2]

Due to the lack of publicly available information on a specific compound named "Bcl-2-IN-2", this guide will utilize the well-characterized, potent, and selective Bcl-2 inhibitor, Venetoclax (ABT-199) , as a representative agent to illustrate the principles and methodologies discussed. Venetoclax has demonstrated significant clinical efficacy in various hematologic malignancies, making it an excellent case study.[3][4][5]

The Bcl-2 Family and the Intrinsic Apoptotic Pathway

The Bcl-2 family comprises three functional sub-groups that govern MOMP:

-

Anti-apoptotic proteins: Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1, which prevent apoptosis by sequestering pro-apoptotic proteins.[1]

-

Pro-apoptotic effector proteins: BAX and BAK, which, upon activation, oligomerize to form pores in the outer mitochondrial membrane, leading to MOMP.[3][6]

-

Pro-apoptotic BH3-only proteins: BIM, BID, PUMA, NOXA, and BAD, which act as sensors of cellular stress and initiate apoptosis by either directly activating BAX/BAK or by inhibiting the anti-apoptotic Bcl-2 proteins.[1]

In healthy cells, a delicate equilibrium between these factions prevents aberrant apoptosis. In cancer cells, overexpression of anti-apoptotic proteins like Bcl-2 sequesters BH3-only proteins, preventing BAX/BAK activation and subsequent cell death.[7]

Mechanism of Action of Venetoclax

Venetoclax is a BH3-mimetic drug that selectively binds with high affinity to the BH3-binding groove of the Bcl-2 protein.[3][4] This action competitively displaces pro-apoptotic BH3-only proteins, such as BIM.[8][9] Once liberated, these BH3-only proteins can then activate the effector proteins BAX and BAK.[3] The activation of BAX and BAK leads to their oligomerization in the mitochondrial outer membrane, forming pores that result in MOMP.[8][9] This permeabilization allows for the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.[8][10] Cytoplasmic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and subsequent activation of caspase-9 and the downstream executioner caspases (e.g., caspase-3), ultimately leading to apoptotic cell death.

Signaling Pathway of Venetoclax-Induced Apoptosis

Caption: Venetoclax inhibits Bcl-2, leading to BIM release, BAX/BAK activation, MOMP, and apoptosis.

Quantitative Data on Venetoclax Activity

The efficacy of Venetoclax is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The IC50 values for Venetoclax-induced cell death vary across different cancer cell lines, reflecting their dependency on Bcl-2 for survival.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |

| T-ALL | T-cell Acute Lymphoblastic Leukemia | 2600 | Not Specified | [5] |

| B-ALL | B-cell Acute Lymphoblastic Leukemia | 690 | Not Specified | [5] |

| OCI-AML2 | Acute Myeloid Leukemia | 1.1 | 48 | [11] |

| HL-60 | Acute Myeloid Leukemia | 4 | 48 | [11] |

| MOLM-14 | Acute Myeloid Leukemia | 52.5 | 48 | [11] |

| THP-1 | Acute Myeloid Leukemia | 1100 | 48 | [11] |

| OCI-AML3 | Acute Myeloid Leukemia | >1000 (resistant) | 48 | [12] |

| MV4;11 | Acute Myeloid Leukemia | <1000 (sensitive) | 48 | [12] |

| MOLM13 | Acute Myeloid Leukemia | <1000 (sensitive) | 48 | [12] |

| KG-1 | Acute Myeloid Leukemia | 11090 (24h), 9950 (48h) | 24, 48 | [13] |

Experimental Protocols for Assessing MOMP

The induction of MOMP is a critical event in the mechanism of action of Bcl-2 inhibitors. Several experimental techniques can be employed to assess this phenomenon.

Cytochrome c Release Assay by Western Blotting

This assay directly measures the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of MOMP.

Protocol:

-

Cell Treatment: Culture the cells of interest and treat them with various concentrations of Venetoclax or a vehicle control for the desired duration.

-

Cell Harvesting and Fractionation:

-

Harvest approximately 5 x 107 cells by centrifugation.[14]

-

Wash the cells with ice-cold PBS.[14]

-

Resuspend the cell pellet in a cytosol extraction buffer containing protease inhibitors.[14]

-

Incubate on ice to allow for cell lysis.

-

Homogenize the cells using a Dounce homogenizer on ice.[14]

-

Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and intact cells.[14]

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.[14]

-

The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondrial fraction.

-

-

Western Blot Analysis:

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for cytochrome c.

-

Use antibodies against organelle-specific markers (e.g., COX IV for mitochondria and GAPDH for cytosol) to verify the purity of the fractions.

-

Incubate with a suitable secondary antibody and detect the protein bands using a chemiluminescence-based detection system.

-

An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction of Venetoclax-treated cells compared to controls indicates the induction of MOMP.

Experimental Workflow for Cytochrome c Release Assay

Caption: Workflow for detecting cytochrome c release to assess MOMP after Venetoclax treatment.

Mitochondrial Membrane Potential (ΔΨm) Assay

A drop in the mitochondrial membrane potential is another key indicator of mitochondrial dysfunction and often precedes or accompanies MOMP.

Protocol:

-

Cell Treatment: Treat cells with Venetoclax and controls as described above.

-

Staining:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in a suitable buffer and stain with a potentiometric fluorescent dye such as JC-1 or TMRM.

-

JC-1 dye exhibits potential-dependent accumulation in mitochondria, resulting in a fluorescence emission shift from green (~529 nm) to red (~590 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

TMRM is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria. A decrease in TMRM fluorescence indicates a loss of membrane potential.

-

-

Analysis:

-

Analyze the stained cells using a flow cytometer or a fluorescence microscope.

-

Quantify the percentage of cells with depolarized mitochondria in the Venetoclax-treated samples compared to the controls.

-

Logical Relationship of Bcl-2 Inhibition to Apoptosis

Caption: Logical cascade from Bcl-2 inhibition by Venetoclax to the induction of apoptosis.

Conclusion

The inhibition of Bcl-2 by targeted agents like Venetoclax represents a powerful therapeutic strategy that directly engages the intrinsic apoptotic pathway. The central mechanism of action is the induction of mitochondrial outer membrane permeabilization, a point of no return in the cell death process. Understanding the intricate molecular interactions within the Bcl-2 family and mastering the experimental techniques to assess MOMP are crucial for the continued development and optimization of Bcl-2 inhibitors in cancer therapy. This guide provides a foundational framework for researchers and drug development professionals working in this exciting and impactful field.

References

- 1. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress in understanding the mechanisms of resistance to BCL-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting BCL2 with venetoclax is a promising therapeutic strategy for “double-proteinexpression” lymphoma with MYC and BCL2 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia [frontiersin.org]

- 14. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

An In-depth Technical Guide to the Selectivity of Bcl-2-IN-2 for Bcl-2 Family Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Bcl-2-IN-2, a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. This document details the quantitative binding affinities, methodologies for key experimental assays, and the underlying signaling pathways, offering valuable insights for researchers in apoptosis and drug discovery.

Introduction to Bcl-2 Family Proteins and Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic pathway of apoptosis, or programmed cell death.[1] This family is comprised of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bid, Puma, Noxa). The balance between these opposing factions dictates the cell's fate. Anti-apoptotic proteins function by sequestering their pro-apoptotic counterparts, thereby preventing the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c, a key event in the activation of the caspase cascade that executes apoptosis.[2]

In many cancers, the overexpression of anti-apoptotic Bcl-2 family proteins is a common mechanism of survival and resistance to therapy. This has made them attractive targets for the development of novel anti-cancer drugs. This compound is a small molecule inhibitor designed to selectively target Bcl-2, thereby liberating pro-apoptotic proteins and triggering cell death in cancer cells dependent on Bcl-2 for survival.

Selectivity Profile of this compound

This compound demonstrates high potency and selectivity for Bcl-2 over other anti-apoptotic family members, most notably Bcl-xL. This selectivity is crucial for minimizing off-target effects, as Bcl-xL is known to be important for the survival of platelets, and its inhibition can lead to thrombocytopenia.

Quantitative Binding and Inhibitory Activity

The inhibitory activity of this compound has been quantified using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the binding of a fluorescently labeled ligand to the target protein by 50%, are summarized in the table below.

| Target Protein | IC50 (nM) | Selectivity (fold) vs. Bcl-2 |

| Bcl-2 | 0.034 | 1 |

| Bcl-xL | 43 | >1000 |

| Bcl-2 (G101V mutant) | 1.2 | ~35 |

Data sourced from commercially available technical datasheets.[3][4]

Cellular Activity

In addition to its biochemical potency, this compound exhibits potent anti-proliferative activity in cancer cell lines that are dependent on Bcl-2 for survival.

| Cell Line | IC50 (nM) |

| RS4;11 (B-cell acute lymphoblastic leukemia) | 1.9 |

Data sourced from a commercially available technical datasheet.[4]

Experimental Protocols

The determination of the selectivity and potency of Bcl-2 inhibitors like this compound relies on a variety of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity

TR-FRET is a commonly used method to measure the binding affinity of inhibitors to Bcl-2 family proteins in a high-throughput format.

Principle: This assay measures the disruption of the interaction between a Bcl-2 family protein and a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bak or Bim). The Bcl-2 protein is typically tagged with a donor fluorophore (e.g., Terbium), and the BH3 peptide is labeled with an acceptor fluorophore (e.g., FITC or a proprietary dye). When the two are in close proximity due to binding, excitation of the donor leads to energy transfer to the acceptor, resulting in a FRET signal. An inhibitor will compete with the labeled peptide for binding to the Bcl-2 protein, leading to a decrease in the FRET signal.

Protocol Outline:

-

Reagent Preparation:

-

Recombinant human Bcl-2, Bcl-xL, or Mcl-1 protein (e.g., His-tagged).

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3).

-

Terbium-labeled anti-His antibody.

-

Assay buffer (e.g., PBS with 0.05% Tween-20).

-

Serial dilutions of this compound.

-

-

Assay Procedure (384-well plate format):

-

Add assay buffer to all wells.

-

Add the Bcl-2 family protein and the Terbium-labeled antibody to all wells except the negative control.

-

Add the FITC-labeled BH3 peptide to all wells.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the appropriate wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader, with excitation at the donor's excitation wavelength (e.g., 340 nm) and emission at both the donor and acceptor emission wavelengths (e.g., 620 nm for Terbium and 520 nm for FITC).

-

The TR-FRET signal is typically calculated as the ratio of the acceptor emission to the donor emission.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

References

Preliminary In Vitro Cytotoxicity of Bcl-2 Inhibitors: A Technical Overview

Disclaimer: Initial searches for a compound specifically designated "Bcl-2-IN-2" did not yield any publicly available in vitro cytotoxicity data. Therefore, this guide focuses on a representative and recently described pan-Bcl-2 family inhibitor, IS21 , to provide a comprehensive overview of the expected data, experimental protocols, and relevant biological pathways for a compound in this class. IS21 is a novel pan-BH3 mimetic that targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1.[1][2]

In Vitro Cytotoxicity Data for IS21

The pan-inhibitor IS21 has demonstrated cytotoxic activity across a range of human cancer cell lines. Its efficacy is particularly noted in tumor types where Bcl-2 family proteins are known to play a critical role in cell survival.[1][2]

Table 1: IC₅₀ Values of IS21 in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines

| Cell Line | IC₅₀ (µM) at 48h | Key Characteristics |

| TALL1 | Not specified, but sensitive | High Bcl-2 protein levels |

| LOUCY | Not specified, but sensitive | High Bcl-2 protein levels |

| MOLT-3 | Not specified, but sensitive | |

| JURKAT | 38.43 | Most resistant, lower Bcl-2 levels |

Data summarized from a study where IS21's viability reduction ranged from IC₅₀ values of 5.4 to 38.43 µM across four T-ALL cell lines.[1][3]

Table 2: Activity of IS21 in Various Solid Tumor Cell Lines

| Cancer Type | Cell Lines Tested | Treatment Duration | Assay Used | Observed Effect |

| Melanoma | M14, A375, LOX IMVI, etc. | 72 hours | MTT Assay | Reduction in cell viability[1][4] |

| Ovarian Cancer | OVCAR 3, OVCAR 5, OVCAR 8, etc. | 5 days | MTS Assay | Reduction in cell viability[1] |

| Pancreatic Cancer | HPAFII, PANC1, CFPAC1, L3.6 | Not specified | MTT Assay | Reduction in cell viability[1] |

| Non-Small Cell Lung Cancer (NSCLC) | H1299, A549, HCC827, H460 | 72 hours | MTT Assay | Reduction in cell viability[1][4] |

Experimental Protocols

The following are generalized methodologies for the key in vitro cytotoxicity experiments cited in the preliminary analysis of Bcl-2 inhibitors like IS21.

Cell Culture and Compound Preparation

-

Cell Lines: Human cancer cell lines such as T-ALL (JURKAT, TALL1, LOUCY, MOLT-3), melanoma (A375, M14), and ovarian cancer (OVCAR series) are commonly used.[1]

-

Culture Medium: Cells are typically maintained in RPMI-1640 complete medium supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and penicillin/streptomycin.[1]

-

Compound Preparation: The inhibitor (e.g., IS21) is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 20 mM) and then further diluted to final experimental concentrations in the complete culture medium. Control cells are treated with an equivalent percentage of DMSO.[1]

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Plating: Seed cells in 96-well plates and allow them to adhere for 24 hours.[1]

-

Treatment: Expose the cells to a range of concentrations of the Bcl-2 inhibitor for a specified duration (e.g., 72 hours).[4]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are typically expressed as a percentage of the viability of control-treated cells.[4]

This assay quantifies ATP, which signals the presence of metabolically active cells.

-

Plating and Treatment: Plate and treat cells in 96-well plates as described for the MTT assay.[5]

-

Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and contains luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP present.

-

Incubation: Incubate briefly at room temperature to stabilize the signal.

-

Measurement: Measure luminescence using a luminometer.[5]

This method is used to count the number of viable cells.

-

Cell Culture and Treatment: Treat suspension cells (e.g., T-ALL cell lines) in culture flasks or plates with the inhibitor for the desired time (e.g., 48 hours).[1]

-

Staining: Mix a small sample of the cell suspension with an equal volume of Trypan Blue dye.

-

Counting: Viable cells with intact membranes exclude the blue dye and appear bright, while non-viable cells take up the dye and appear blue. Count the number of viable and non-viable cells using a hemocytometer or an automated cell counter.[1]

Visualizations

Bcl-2 Family Signaling Pathway in Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic (or mitochondrial) pathway of apoptosis.[6] Anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1 prevent cell death by sequestering pro-apoptotic proteins.[7] BH3-mimetics like IS21 inhibit these anti-apoptotic proteins, leading to the activation of effector proteins BAX and BAK, which permeabilize the mitochondrial outer membrane.[8][9] This results in the release of cytochrome c, activating a caspase cascade that executes cell death.[7]

Caption: The intrinsic apoptosis pathway regulated by the Bcl-2 protein family.

General Experimental Workflow for In Vitro Cytotoxicity Screening

The process for evaluating the cytotoxic effects of a compound in vitro follows a standardized workflow, from initial cell culture preparation to final data analysis.

Caption: Standard workflow for assessing in vitro cytotoxicity of a test compound.

References

- 1. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mimicking the BH3 domain to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Bcl-2-IN-2 in In Vitro Apoptosis Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Bcl-2-IN-2, a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, in various in vitro apoptosis assays. The information herein is intended to guide researchers in accurately assessing the pro-apoptotic activity of this compound in cancer cell lines.

Introduction

Bcl-2 is a key anti-apoptotic protein that is frequently overexpressed in various malignancies, contributing to tumor cell survival and resistance to therapy.[1][2] this compound is a small molecule inhibitor designed to specifically target Bcl-2, thereby restoring the natural process of programmed cell death, or apoptosis.[3] This document outlines the mechanism of action of Bcl-2 inhibitors and provides comprehensive protocols for evaluating the efficacy of this compound in inducing apoptosis in vitro.

Mechanism of Action of Bcl-2 Inhibitors

The Bcl-2 family of proteins consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim).[4][5] In healthy cells, a balance between these proteins maintains cellular homeostasis. In cancer cells, the overexpression of anti-apoptotic proteins like Bcl-2 sequesters pro-apoptotic proteins, preventing them from initiating the apoptotic cascade.[1][6]

Bcl-2 inhibitors, such as this compound, function as BH3 mimetics. They bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic BH3-only proteins like Bim.[7] This leads to the activation of effector proteins Bax and Bak, which then oligomerize and insert into the outer mitochondrial membrane. This process, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[7] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in the intrinsic apoptotic pathway. Caspase-9 then activates executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell, leading to apoptosis.[7]

Quantitative Data for this compound

The following table summarizes the reported inhibitory concentrations of this compound.

| Target/Cell Line | IC50 | Reference |

| Bcl-2 | 0.034 nM | [3] |

| Bcl-xL | 43 nM | [3] |

| RS4;11 (Cell Proliferation) | 1.9 nM | [3] |

Experimental Protocols

The following are detailed protocols for commonly used in vitro assays to assess apoptosis induced by this compound. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This initial assay is crucial for determining the cytotoxic concentration range of this compound on the chosen cell line(s).

Materials:

-

Target cancer cell line(s)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well clear or white-walled microplates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (absorbance or luminescence)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 nM to 1 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate for 24, 48, and 72 hours.

-

At each time point, perform the viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate for 4 hours, then solubilize formazan crystals, or add CellTiter-Glo® reagent and measure luminescence).

-

Measure absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Materials:

-

Cells treated with this compound and vehicle control

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound at concentrations around the predetermined IC50 value and a vehicle control for the desired time (e.g., 24 or 48 hours).

-

Harvest cells, including any floating cells from the supernatant, by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[3][10]

Materials:

-

Cells treated with this compound and vehicle control in a white-walled 96-well plate

-

Caspase-Glo® 3/7 Assay System

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate and treat with this compound and a vehicle control as described for the viability assay.

-

After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[10]

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gently shaking the plate on a plate shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

An increase in luminescence is proportional to the amount of caspase-3/7 activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11]

Materials:

-

Cells cultured on coverslips or in chamber slides, treated with this compound and vehicle control

-

In Situ Cell Death Detection Kit (e.g., from Roche or similar)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)

-

Fluorescence microscope

Protocol:

-

Grow cells on coverslips or chamber slides and treat with this compound and a vehicle control.

-

Wash the cells with PBS.

-

Fix the cells with fixation solution for 1 hour at room temperature.

-

Wash the cells with PBS.

-

Incubate the cells with permeabilization solution for 2 minutes on ice.

-

Wash the cells with PBS.

-

Prepare the TUNEL reaction mixture (enzyme and label solution) according to the manufacturer's protocol.

-

Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.[11]

-

Wash the cells three times with PBS.

-

Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show green fluorescence in the nucleus.

Visualizations

Caption: Bcl-2 Inhibitor Signaling Pathway

Caption: In Vitro Apoptosis Assay Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]

- 6. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. glpbio.com [glpbio.com]

- 9. BCL | CymitQuimica [cymitquimica.com]

- 10. arxiv.org [arxiv.org]

- 11. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Bcl-2-IN-2 cell viability assay (e.g., MTT, CellTiter-Glo) conditions

Introduction to Bcl-2 and a Novel Inhibitor, Bcl-2-IN-2

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a programmed cell death mechanism crucial for tissue homeostasis.[1] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[2] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[3][4]

This compound is a novel small molecule inhibitor designed to target the anti-apoptotic protein Bcl-2. By binding to Bcl-2, it disrupts the sequestration of pro-apoptotic proteins, leading to the activation of the apoptotic cascade and subsequent cancer cell death.[5] The efficacy of this compound can be quantified by assessing its impact on the viability of cancer cell lines using various in vitro assays.

This document provides detailed protocols for two common cell viability assays, MTT and CellTiter-Glo, to evaluate the cytotoxic effects of this compound.

Mechanism of Action: Bcl-2 Inhibition and Apoptosis Induction

Bcl-2 and other anti-apoptotic family members function by binding to and sequestering pro-apoptotic proteins like Bax and Bak, preventing their activation.[2] The activation of pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma) in response to cellular stress disrupts this interaction, freeing Bax and Bak to oligomerize at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately executing apoptosis.[1][6] Bcl-2 inhibitors mimic the action of BH3-only proteins, competitively binding to the BH3-binding groove of anti-apoptotic proteins, thereby liberating pro-apoptotic proteins to initiate cell death.

Bcl-2 Signaling Pathway and Inhibition

Experimental Protocols

Cell Lines and Culture Conditions

A panel of cancer cell lines with varying levels of Bcl-2 expression is recommended to assess the selectivity and efficacy of this compound. Examples include hematological malignancy cell lines (e.g., HL-60, K562) and solid tumor cell lines (e.g., A375 melanoma, MCF-7 breast cancer).[7] Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Preparation of this compound Stock Solution

Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C. Prepare fresh dilutions in culture medium prior to each experiment, ensuring the final DMSO concentration does not exceed a non-toxic level (typically ≤ 0.5%).

Experimental Workflow for Cell Viability Assays

Cell Viability Assay Workflow

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable, metabolically active cells.[7]

Materials:

-

96-well flat-bottom plates

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[8]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[7]

Materials:

-

Opaque-walled 96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include vehicle and untreated controls.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Record the luminescence using a luminometer.

Data Analysis and Presentation

Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, is calculated using non-linear regression analysis of the dose-response curve.

Table 1: Representative IC50 Values of a Bcl-2 Inhibitor in Various Cancer Cell Lines

| Cell Line | Cancer Type | Bcl-2 Expression | IC50 (µM) after 72h Treatment |

| HL-60 | Acute Promyelocytic Leukemia | High | 9.1 |

| K562 | Chronic Myelogenous Leukemia | Low | > 50 |

| A375 | Malignant Melanoma | Moderate | 27.1 |

| MCF-7 | Breast Adenocarcinoma | Low | > 50 |

| SK-MEL-28 | Malignant Melanoma | High | 15.8 |

Note: The data presented in this table is representative and based on published results for Bcl-2 inhibitors. Actual values for this compound may vary.[7]

Table 2: Comparison of Assay Parameters for MTT and CellTiter-Glo

| Parameter | MTT Assay | CellTiter-Glo Assay |

| Principle | Measures metabolic activity via mitochondrial dehydrogenase | Measures ATP levels |

| Detection | Colorimetric (Absorbance) | Luminescent |

| Plate Type | Clear | Opaque |

| Throughput | High | High |

| Sensitivity | Good | Excellent |

| Assay Steps | Multiple steps (reagent addition, solubilization) | Single reagent addition |

Conclusion

The MTT and CellTiter-Glo assays are robust and reliable methods for determining the cytotoxic effects of the Bcl-2 inhibitor, this compound, on cancer cells. The choice of assay may depend on the available equipment and the desired sensitivity. The provided protocols offer a framework for conducting these experiments, which can be further optimized based on the specific cell lines and experimental conditions. By quantifying the reduction in cell viability and determining the IC50 values, researchers can effectively evaluate the therapeutic potential of this compound.

References

- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bcl-2 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Apoptosis Detection Using Bcl-2-IN-2 by Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a crucial physiological process for tissue homeostasis. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bid, Puma). The balance between these opposing factions dictates the cell's fate. In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.

Bcl-2-IN-2 is a potent and highly selective small molecule inhibitor of the Bcl-2 protein. By binding to the BH3-binding groove of Bcl-2, it disrupts the interaction between Bcl-2 and pro-apoptotic proteins. This frees up pro-apoptotic proteins to activate the mitochondrial pathway of apoptosis, leading to caspase activation and cell death.

This document provides a detailed protocol for inducing apoptosis in cells using this compound and quantifying the apoptotic cell population using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action of Bcl-2 and Inhibition by this compound

The intrinsic pathway of apoptosis is tightly controlled by the Bcl-2 family of proteins at the mitochondrial outer membrane. In healthy cells, anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic "effector" proteins such as Bax and Bak, preventing their activation. Upon receiving an apoptotic stimulus, "BH3-only" proteins are activated and bind to the anti-apoptotic Bcl-2 members, including Bcl-2 itself. This releases Bax and Bak, which then oligomerize and form pores in the mitochondrial outer membrane. This permeabilization leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and executing apoptosis.

This compound mimics the action of BH3-only proteins. It binds with high affinity to the hydrophobic groove of Bcl-2, preventing it from sequestering pro-apoptotic proteins. This leads to the activation of Bax and Bak, subsequent mitochondrial outer membrane permeabilization, and the induction of apoptosis.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds.

| Parameter | Value | Notes |

| This compound IC₅₀ | 0.034 nM | Potent inhibitor of Bcl-2.[1] |

| This compound Selectivity | >1000-fold for Bcl-2 over Bcl-xL | Highly selective for Bcl-2.[1] |

| Bcl-2 Inhibitor II (YC137) Effective Concentration | < 300 nM | Induces apoptosis in Bcl-2-overexpressing cells.[2] |

| General Bcl-2 Inhibitor Concentration Range for Apoptosis Induction | 10 nM - 10 µM | Effective range for similar inhibitors like ABT-737.[1] |

| Typical Incubation Time for Apoptosis Induction | 4 - 48 hours | Varies depending on cell type and inhibitor concentration.[1][3][4][5] |

Experimental Protocol: Apoptosis Detection by Flow Cytometry

This protocol describes the treatment of a cell line with this compound to induce apoptosis, followed by staining with Annexin V-FITC and Propidium Iodide (PI) for analysis by flow cytometry.

Materials and Reagents

| Reagent | Supplier | Notes |

| This compound | MedChemExpress or similar | Prepare a stock solution in DMSO. |

| Cell Culture Medium | Varies by cell line | e.g., RPMI-1640, DMEM |

| Fetal Bovine Serum (FBS) | Varies by cell line | |

| Penicillin-Streptomycin | Varies by cell line | |

| Phosphate-Buffered Saline (PBS) | Standard laboratory supplier | Calcium and magnesium-free. |

| Trypsin-EDTA (for adherent cells) | Standard laboratory supplier | |

| Annexin V-FITC Apoptosis Detection Kit | e.g., Thermo Fisher Scientific, BD Biosciences | Should contain Annexin V-FITC, Propidium Iodide, and Binding Buffer. |

| DMSO | Sigma-Aldrich or similar | Vehicle control. |

| 6-well tissue culture plates | Standard laboratory supplier | |

| Flow cytometry tubes | Standard laboratory supplier |

Experimental Workflow

Step-by-Step Methodology

1. Cell Seeding: a. Culture cells of interest in appropriate medium to ~80% confluency. b. Seed cells into 6-well plates at a density that will not exceed 90% confluency at the end of the experiment (e.g., 0.5 x 10⁶ cells/well). c. Include wells for the following conditions:

- Untreated cells (negative control)

- Vehicle control (e.g., DMSO)

- This compound treated cells (multiple concentrations recommended, e.g., 10 nM, 100 nM, 1 µM)

- Positive control for apoptosis (e.g., staurosporine)

2. Treatment with this compound: a. Prepare dilutions of this compound in cell culture medium from a stock solution. b. Remove the culture medium from the wells and add the medium containing the different concentrations of this compound or controls. c. Incubate the cells for a predetermined time (e.g., 24 hours). Incubation times may need to be optimized for different cell lines.

3. Cell Harvesting: a. For suspension cells: Gently transfer the cells from each well into labeled flow cytometry tubes. b. For adherent cells: Collect the culture medium (which contains detached, potentially apoptotic cells) into a flow cytometry tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium. c. Centrifuge the cell suspensions at 300-400 x g for 5 minutes. d. Discard the supernatant.

4. Staining with Annexin V-FITC and Propidium Iodide: a. Wash the cell pellets by resuspending in 1 mL of cold PBS and centrifuging again. Discard the supernatant. b. Resuspend the cell pellets in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. c. Transfer 100 µL of the cell suspension to a new flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube. e. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark. f. After incubation, add 400 µL of 1X Binding Buffer to each tube.

5. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Set up the flow cytometer with appropriate voltage and compensation settings using unstained and single-stained controls. c. Collect data for at least 10,000 events per sample. d. Analyze the data to differentiate between four cell populations:

- Viable cells: Annexin V-negative and PI-negative

- Early apoptotic cells: Annexin V-positive and PI-negative

- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

- Necrotic cells: Annexin V-negative and PI-positive

Data Presentation and Interpretation

The results of the flow cytometry analysis can be presented in a table format for easy comparison of the effects of different concentrations of this compound.

| Treatment | Concentration | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Untreated Control | - | |||

| Vehicle Control | (e.g., 0.1% DMSO) | |||

| This compound | 10 nM | |||

| This compound | 100 nM | |||

| This compound | 1 µM | |||

| Positive Control | (e.g., 1 µM Staurosporine) |

An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) with increasing concentrations of this compound indicates successful induction of apoptosis via the inhibition of Bcl-2.

Conclusion

The protocol described provides a robust method for evaluating the pro-apoptotic activity of the selective Bcl-2 inhibitor, this compound. By utilizing flow cytometry with Annexin V and PI staining, researchers can accurately quantify the induction of apoptosis and determine the dose- and time-dependent effects of this compound. This assay is a valuable tool for the study of apoptosis and the development of novel anti-cancer therapeutics targeting the Bcl-2 pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. ABT-737, an inhibitor of Bcl-2 family proteins, is a potent inducer of apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Bcl-2-IN-2 Co-Immunoprecipitation with Bcl-2 Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptotic pathway, acting as a key survival factor in many cancers by sequestering pro-apoptotic proteins.[1][2][3][4][5] Small molecule inhibitors that disrupt the interaction between Bcl-2 and its pro-apoptotic partners are a promising class of anti-cancer therapeutics. Bcl-2-IN-2 is a highly potent and selective inhibitor of Bcl-2, demonstrating significant potential in inducing apoptosis in Bcl-2-dependent cancer cells.[6][7]

This application note provides a detailed protocol for the co-immunoprecipitation (Co-IP) of the Bcl-2 protein with its small molecule inhibitor, this compound. This technique is invaluable for confirming the direct interaction between this compound and the Bcl-2 protein within a cellular context, and for studying how this interaction may affect the binding of Bcl-2 to its natural protein partners. The protocol is designed for researchers in cancer biology, pharmacology, and drug development who are investigating the mechanism of action of Bcl-2 inhibitors.

Product Information: this compound

This compound is a potent and selective small molecule inhibitor of the Bcl-2 protein. Its high affinity and selectivity make it an excellent tool for studying the function of Bcl-2 in apoptosis and for validating target engagement in drug discovery programs.

| Property | Value | Reference |

| Target | Bcl-2 | [6][7] |

| IC50 (Bcl-2) | 0.034 nM | [6][7] |

| IC50 (Bcl-xL) | 43 nM | [6][7] |

| Selectivity | >1000-fold for Bcl-2 over Bcl-xL | [6][7] |

| Molecular Formula | C48H57N7O7S | [8] |

| Molecular Weight | 876.07 g/mol | [8] |

| Solubility | Soluble in DMSO | [8] |

Bcl-2 Signaling Pathway

The Bcl-2 family of proteins are key regulators of the intrinsic pathway of apoptosis.[1][2][4] This pathway is initiated by various intracellular stress signals, leading to the activation of pro-apoptotic "BH3-only" proteins. These proteins then activate the effector proteins BAX and BAK, which oligomerize at the mitochondrial outer membrane, leading to its permeabilization. This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating caspases and executing programmed cell death. Anti-apoptotic proteins, such as Bcl-2, prevent apoptosis by binding to and sequestering pro-apoptotic BH3-only proteins and/or BAX and BAK.[9][10] Bcl-2 inhibitors like this compound bind to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and thereby triggering apoptosis.[9][10]

Caption: The Bcl-2 signaling pathway in apoptosis.

Experimental Protocol: Co-Immunoprecipitation of Bcl-2 with this compound

This protocol details the steps for the co-immunoprecipitation of endogenous Bcl-2 with the small molecule inhibitor this compound from cultured mammalian cells.

Materials and Reagents

-

Cell Lines: A cell line with high endogenous expression of Bcl-2 (e.g., RS4;11, HL-60, or other hematological cancer cell lines).

-

This compound (prepared in DMSO)

-

Control Vehicle: DMSO

-

Primary Antibody: Anti-Bcl-2 antibody suitable for immunoprecipitation (e.g., mouse monoclonal[11] or rabbit polyclonal [N-19]).[12]

-

Isotype Control Antibody: Normal mouse IgG or rabbit IgG.

-

Protein A/G Agarose Beads or Magnetic Beads

-

Lysis Buffer: RIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Wash Buffer: Lysis buffer without protease and phosphatase inhibitors.

-

Elution Buffer: 2x Laemmli sample buffer.

-

Phosphate-Buffered Saline (PBS)

-

Reagents and equipment for SDS-PAGE and Western Blotting.

Experimental Workflow

Caption: Experimental workflow for Co-IP.

Step-by-Step Protocol

1. Cell Culture and Treatment:

-

Plate cells at a density that will result in 80-90% confluency at the time of harvest.

-

Treat cells with the desired concentration of this compound or an equivalent volume of DMSO (vehicle control). The optimal concentration and treatment time should be determined empirically, but a starting point could be in the range of 10-100 nM for 4-24 hours.

2. Cell Lysis:

-

After treatment, wash the cells once with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.

3. Pre-Clearing of Lysate:

-

To reduce non-specific binding, pre-clear the lysate by adding 20-30 µL of Protein A/G beads and incubating for 1 hour at 4°C with gentle rotation.

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Carefully transfer the supernatant to a new pre-chilled tube.

4. Immunoprecipitation:

-

To the pre-cleared lysate, add the anti-Bcl-2 antibody or the isotype control IgG. The optimal antibody concentration should be determined empirically, but a typical starting point is 1-5 µg per 1 mg of total protein.

-

Incubate overnight at 4°C with gentle rotation.

5. Capture of Immune Complexes:

-

Add 30-50 µL of Protein A/G beads to each sample.

-

Incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.

6. Washing of Beads:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Carefully remove the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant.

7. Elution of Proteins:

-

After the final wash, remove all residual wash buffer.

-

Elute the immunoprecipitated proteins by adding 30-50 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.

8. Analysis by SDS-PAGE and Western Blot:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against Bcl-2 to confirm the immunoprecipitation of the target protein. To investigate the effect of this compound on protein-protein interactions, the membrane can also be probed with antibodies against known Bcl-2 binding partners (e.g., BAX, BAK, BIM, PUMA).

Expected Results

A successful co-immunoprecipitation will result in a distinct band for Bcl-2 in the lanes corresponding to the anti-Bcl-2 immunoprecipitation from both this compound-treated and vehicle-treated cells. No band should be visible in the isotype control lanes. By probing for interacting proteins, a decrease in the amount of co-immunoprecipitated pro-apoptotic proteins (e.g., BIM, BAX) in the this compound-treated sample compared to the vehicle control would provide evidence for the inhibitor's mechanism of action.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or low yield of immunoprecipitated Bcl-2 | Inefficient cell lysis | Use a stronger lysis buffer or optimize lysis conditions. |

| Antibody not suitable for IP | Use an antibody validated for immunoprecipitation. | |

| Insufficient antibody or beads | Optimize the amount of antibody and beads used. | |

| High background/non-specific binding | Insufficient pre-clearing | Increase the pre-clearing incubation time or the amount of beads. |

| Inadequate washing | Increase the number of washes or the stringency of the wash buffer. | |

| Antibody cross-reactivity | Use a more specific antibody or an isotype control. | |

| Co-elution of antibody heavy and light chains | Standard elution method | Use a crosslinking IP kit or specific elution buffers that do not elute the antibody. |

Conclusion

This application note provides a comprehensive guide for the co-immunoprecipitation of the Bcl-2 protein with its potent inhibitor, this compound. The successful implementation of this protocol will enable researchers to effectively study the direct engagement of this compound with its target in a cellular environment and to further elucidate its mechanism of action. This methodology is a critical tool for the preclinical evaluation and development of novel Bcl-2-targeted therapies.

References

- 1. scispace.com [scispace.com]

- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bcl-2 - Wikipedia [en.wikipedia.org]

- 4. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arxiv.org [arxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Immunomart [immunomart.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Application Notes and Protocols for Bcl-2-IN-2 in Xenograft Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bcl-2-IN-2 is a potent and highly selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, an essential regulator of the intrinsic apoptotic pathway. With an IC50 of 0.034 nM for Bcl-2 and over 1000-fold selectivity against the closely related anti-apoptotic protein Bcl-xL (IC50 = 43 nM), this compound represents a precision tool for investigating the role of Bcl-2 in cancer biology and for preclinical evaluation of Bcl-2 targeted therapies.[1][2] Overexpression of Bcl-2 is a common feature in various malignancies, where it promotes cell survival and confers resistance to conventional cancer therapies.[3][4] Inhibition of Bcl-2 can restore the natural process of programmed cell death, or apoptosis, in cancer cells.